molecular formula C8H11ClN2O2 B104007 4-Nitrophenethylamine hydrochloride CAS No. 29968-78-3

4-Nitrophenethylamine hydrochloride

Cat. No.: B104007
CAS No.: 29968-78-3
M. Wt: 202.64 g/mol
InChI Key: JVMHULJEYUQYSH-UHFFFAOYSA-N
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Description

4-Nitrophenethylamine hydrochloride is an organic compound with the molecular formula C8H10N2O2 · HCl. It is a yellow to yellow-green crystalline powder that is hygroscopic in nature . This compound is primarily used in chemical synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitrophenethylamine hydrochloride involves several steps. One common method includes the nitration of phenylethylamine using a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction mixture is then stirred until complete, followed by neutralization with sodium hydroxide and extraction with ethyl ether. The final product is obtained by re-crystallization from methanol .

Industrial Production Methods: In industrial settings, the synthesis is scaled up by dissolving the intermediate in ethanol and adjusting the pH to 1 using hydrochloric acid. The reaction mixture is heated to 80°C for 20 hours, followed by cooling and precipitation of the product. The crude product is then purified by recrystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions typically yield amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

4-Nitrophenethylamine hydrochloride is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2-Phenylethylamine hydrochloride
  • 4-Nitrobenzylamine hydrochloride
  • N-Methyl-4-nitrophenethylamine hydrochloride

Comparison: 4-Nitrophenethylamine hydrochloride is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and stability. Compared to 2-Phenylethylamine hydrochloride, it has enhanced reactivity in nitration and reduction reactions. Its structural similarity to 4-Nitrobenzylamine hydrochloride allows for similar applications, but the presence of the ethylamine group provides additional versatility in chemical synthesis .

Properties

IUPAC Name

2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMHULJEYUQYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29968-78-3
Record name Benzeneethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29968-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a convenient method to synthesize 4-nitrophenethylamine hydrochloride?

A1: A short and efficient synthesis of this compound involves the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation. [, ] This method offers a convenient alternative to more complex synthetic routes.

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is a light yellow solid. [] Its molecular formula is C8H10N2O2·HCl. While the provided research doesn't specify the molecular weight, it can be calculated as 202.64 g/mol. Further spectroscopic data, such as NMR or IR, are not provided in the given research papers.

Q3: What is the significance of this compound in chemical research?

A3: The synthesis of this compound provides a high-purity guide sample for subsequent chemical and biological experiments. [] This suggests its potential use as a building block or a reference compound in various research areas.

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